Cas no 41716-18-1 (1-Methyl-1H-imidazole-4-carboxylic acid)

1-Methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound featuring a carboxylic acid functional group attached to the 4-position of a methyl-substituted imidazole ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and fine chemicals. Its imidazole core contributes to its utility in coordination chemistry and catalysis, while the carboxylic acid group allows for further derivatization. The methyl substitution enhances stability and influences reactivity, making it suitable for selective modifications. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic workflows.
1-Methyl-1H-imidazole-4-carboxylic acid structure
41716-18-1 structure
Product Name:1-Methyl-1H-imidazole-4-carboxylic acid
CAS No:41716-18-1
MF:C5H6N2O2
MW:126.113340854645
MDL:MFCD02179560
CID:55466
PubChem ID:541509
Update Time:2025-06-11

1-Methyl-1H-imidazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-1H-imidazole-4-carboxylic acid
    • 1-methyl-4-imidazole-carboxylic acid
    • 1-Methylimidazole-4-carboxylic acid
    • 1-Methyl-4-imidazolecarboxylic Acid
    • 1-Methyl-1H-imadazole-4-carboxylic acid
    • 1-Methyl-1H-imidazole-4-carboxylicacid
    • 1-methyl-imidazole-4-carboxylic acid
    • 1-methyl-4-imidazolecarboxylicacid
    • PubChem9001
    • 1-methyl-4-imidazolic acid
    • KSC237Q3J
    • C5H5N2O2
    • 1-methylimidazole-4-carboxylate
    • STR08323
    • SBB013834
    • STK689433
    • methyl-1H-imidaz
    • Q-103111
    • AB01326372-02
    • methyl-1H-imidazole-4-carboxylic acid
    • NCGC00332226-01
    • DTXSID00337287
    • TS-01653
    • CHEBI:74746
    • A6863
    • M2272
    • 1-Methyl-1H-imidazole-4-carboxylic acid #
    • SCHEMBL170374
    • 1-Methylimidazole-4-carboxylic acid, 97%
    • Imidazole-4-carboxylic acid, 1-methyl-
    • 1-methyl-1-H-imidazole-4-carboxylic acid
    • A1-61494
    • MFCD02179560
    • 1-methyl-1H-imidazol-4-carboxylic acid
    • AC-1865
    • 41716-18-1
    • PB21172
    • FT-0650415
    • SY003723
    • 1-methyl-1h-imidazole-4carboxylic acid
    • 1H-Imidazole-4-carboxylicacid, 1-methyl-
    • AM20100101
    • EN300-97847
    • F1907-1349
    • AKOS000506003
    • CS-W002912
    • DB-009152
    • 636-992-2
    • FM16195
    • DTXCID90288375
    • MDL: MFCD02179560
    • Inchi: 1S/C5H6N2O2/c1-7-2-4(5(8)9)6-3-7/h2-3H,1H3,(H,8,9)
    • InChI Key: WZTRQGJMMHMFGH-UHFFFAOYSA-N
    • SMILES: OC(C1=CN(C)C=N1)=O
    • BRN: 742407

Computed Properties

  • Exact Mass: 126.04300
  • Monoisotopic Mass: 125.035102
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.1

Experimental Properties

  • Color/Form: White to yellowish brown solids, powders, crystalline powders and / or bulk
  • Density: 1.34
  • Melting Point: 247°C(dec.)(lit.)
  • Boiling Point: 399.1°C at 760 mmHg
  • Flash Point: 195.1℃
  • PSA: 55.12000
  • LogP: 0.11830
  • Sensitiveness: Hygroscopic

1-Methyl-1H-imidazole-4-carboxylic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37/39-S37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases:R36/37/38

1-Methyl-1H-imidazole-4-carboxylic acid Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Methyl-1H-imidazole-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158534-5G
1-Methyl-1H-imidazole-4-carboxylic acid
41716-18-1 >98.0%(HPLC)
5g
¥168.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158534-250mg
1-Methyl-1H-imidazole-4-carboxylic acid
41716-18-1 >98.0%(HPLC)
250mg
¥29.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158534-1G
1-Methyl-1H-imidazole-4-carboxylic acid
41716-18-1 >98.0%(HPLC)
1g
¥44.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158534-25g
1-Methyl-1H-imidazole-4-carboxylic acid
41716-18-1 >98.0%(HPLC)
25g
¥698.90 2023-09-02
Fluorochem
012732-1g
1-Methyl-1H-imidazole-4-carboxylic acid
41716-18-1 98%
1g
£14.00 2022-03-01
Fluorochem
012732-5g
1-Methyl-1H-imidazole-4-carboxylic acid
41716-18-1 98%
5g
£35.00 2022-03-01
Fluorochem
012732-10g
1-Methyl-1H-imidazole-4-carboxylic acid
41716-18-1 98%
10g
£57.00 2022-03-01
Fluorochem
012732-25g
1-Methyl-1H-imidazole-4-carboxylic acid
41716-18-1 98%
25g
£114.00 2022-03-01
Fluorochem
012732-100g
1-Methyl-1H-imidazole-4-carboxylic acid
41716-18-1 98%
100g
£381.00 2022-03-01
Alichem
A069002653-25g
1-Methyl-1H-imidazole-4-carboxylic acid
41716-18-1 98%
25g
$153.00 2023-09-01

1-Methyl-1H-imidazole-4-carboxylic acid Production Method

1-Methyl-1H-imidazole-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:41716-18-1)1-Methyl-1H-imidazole-4-carboxylic acid
Order Number:A6863
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):186.0/931.0
Email:sales@amadischem.com

Additional information on 1-Methyl-1H-imidazole-4-carboxylic acid

1-Methyl-1H-imidazole-4-carboxylic acid (CAS No. 41716-18-1): An Overview

1-Methyl-1H-imidazole-4-carboxylic acid (CAS No. 41716-18-1) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as MIC, is characterized by its unique chemical structure and properties, making it a valuable reagent in various research and industrial processes.

The chemical formula of 1-Methyl-1H-imidazole-4-carboxylic acid is C5H6N2O2. It is a white crystalline solid with a molecular weight of 122.12 g/mol. The compound is soluble in water and organic solvents such as methanol and ethanol, which facilitates its use in a wide range of applications. The imidazole ring in the structure provides the compound with unique chemical reactivity and biological activity.

In the realm of medicinal chemistry, 1-Methyl-1H-imidazole-4-carboxylic acid has gained attention due to its potential as a building block for the synthesis of bioactive molecules. The imidazole moiety is a common functional group found in many natural products and pharmaceuticals, including histamine receptors and metalloproteinase inhibitors. Recent studies have explored the use of this compound in the development of novel drugs targeting various diseases, such as cancer and neurodegenerative disorders.

A notable application of 1-Methyl-1H-imidazole-4-carboxylic acid is in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. The imidazole ring in MIC can be modified to enhance the solubility, stability, and bioavailability of prodrugs, making it an attractive candidate for drug delivery systems. For instance, researchers have utilized MIC to develop prodrugs that are more stable under physiological conditions and exhibit improved pharmacokinetic properties.

In addition to its role in drug development, 1-Methyl-1H-imidazole-4-carboxylic acid has been investigated for its potential as a chelating agent. Chelating agents are compounds that form stable complexes with metal ions, which can be useful in various industrial and environmental applications. The imidazole ring in MIC can coordinate with metal ions such as zinc, copper, and iron, forming stable complexes that can be used in catalysis, metal extraction, and wastewater treatment.

The biological activity of 1-Methyl-1H-imidazole-4-carboxylic acid has also been studied extensively. Research has shown that this compound exhibits antimicrobial properties against various bacteria and fungi. The mechanism of action involves the disruption of microbial cell membranes and inhibition of essential enzymes. This property makes MIC a potential candidate for the development of new antimicrobial agents to combat drug-resistant pathogens.

In the field of analytical chemistry, 1-Methyl-1H-imidazole-4-carboxylic acid has found applications as a derivatizing agent for the detection and quantification of various analytes. Derivatization involves the conversion of analytes into more detectable forms through chemical reactions. The imidazole ring in MIC can react with analytes to form derivatives that are more easily detected by techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). This property has been utilized in environmental monitoring, food safety testing, and clinical diagnostics.

The synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid can be achieved through various routes, including the cyclization of N-methylglycine esters or amides. These synthetic methods have been optimized to improve yield and purity, making large-scale production feasible for industrial applications. Recent advancements in green chemistry have led to the development of environmentally friendly synthetic protocols that minimize waste generation and reduce energy consumption.

In conclusion, 1-Methyl-1H-imidazole-4-carboxylic acid (CAS No. 41716-18-1) is a multifunctional compound with diverse applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and properties make it a valuable reagent for drug development, chelation therapy, antimicrobial agents, and analytical chemistry. Ongoing research continues to uncover new uses for this compound, further expanding its potential impact on various scientific fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:41716-18-1)1-Methyl-1H-imidazole-4-carboxylic acid
A6863
Purity:99%/99%
Quantity:100g/500g
Price ($):186.0/931.0
Email